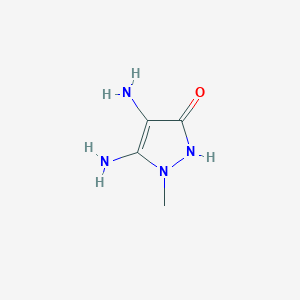
4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one, also known as DAP, is a chemical compound that has been extensively studied for its potential applications in various fields of science. DAP is a heterocyclic compound that contains a pyrazolone ring and two amino groups.
Wirkmechanismus
The mechanism of action of 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemische Und Physiologische Effekte
4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the production of pro-inflammatory cytokines. 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one has also been shown to have anti-microbial properties, inhibiting the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research on 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is its potential use as a fluorescent probe for detecting metal ions. Additionally, further research is needed to fully understand the mechanism of action of 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one and its potential applications in various fields of science.
Conclusion:
In conclusion, 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one, or 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one, is a heterocyclic compound that has potential applications in various fields of science. 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, and has potential uses as a therapeutic agent and fluorescent probe. Further research is needed to fully understand the mechanism of action of 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one and its potential applications.
Synthesemethoden
The synthesis of 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one can be accomplished by several methods, including the reaction of 4,5-diaminopyrazole with methyl acetoacetate in the presence of acetic acid, or by the reaction of 4,5-diaminopyrazole with ethyl acetoacetate in the presence of ethanol and acetic acid. The yield of 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one can be improved by using a solvent-free microwave-assisted method.
Wissenschaftliche Forschungsanwendungen
4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
CAS-Nummer |
175700-80-8 |
|---|---|
Produktname |
4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one |
Molekularformel |
C4H8N4O |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
3,4-diamino-2-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C4H8N4O/c1-8-3(6)2(5)4(9)7-8/h5-6H2,1H3,(H,7,9) |
InChI-Schlüssel |
ZZRDEHPJSKUXFN-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N1)N)N |
Kanonische SMILES |
CN1C(=C(C(=O)N1)N)N |
Synonyme |
3H-Pyrazol-3-one,4,5-diamino-1,2-dihydro-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



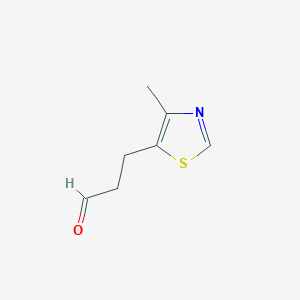
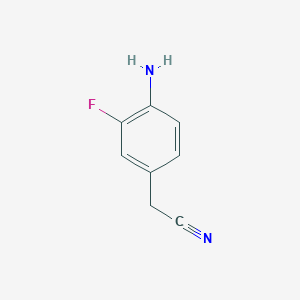
![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)
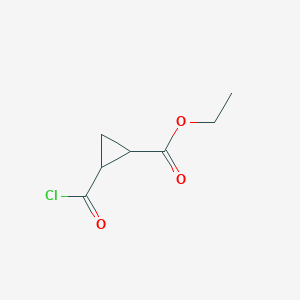
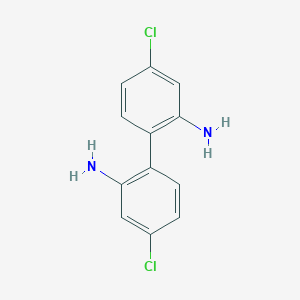
![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)
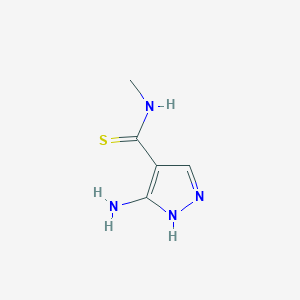
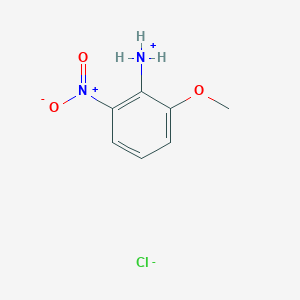
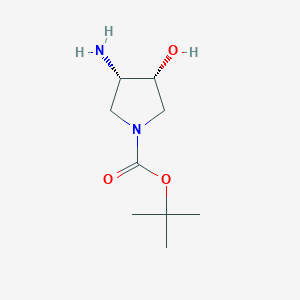
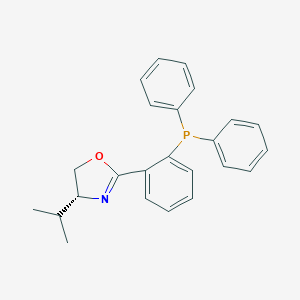
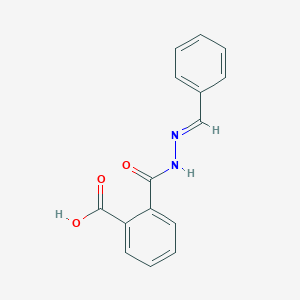
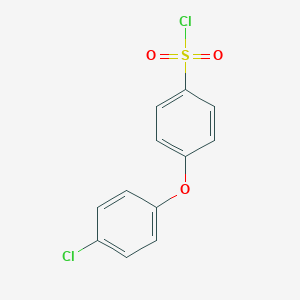
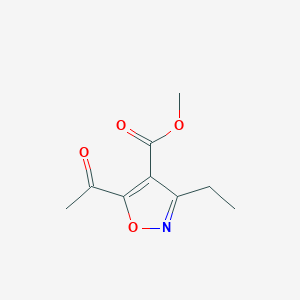
![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)